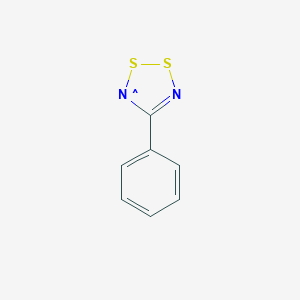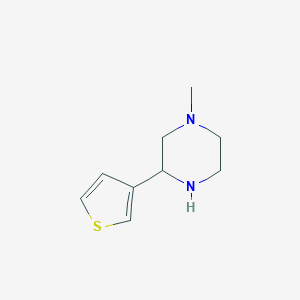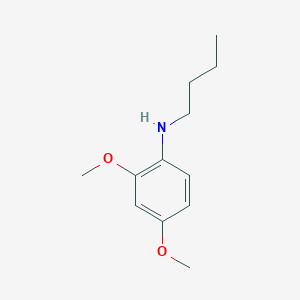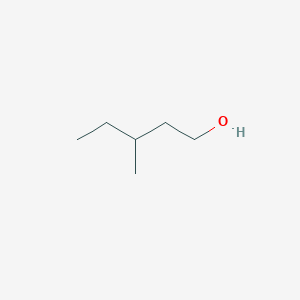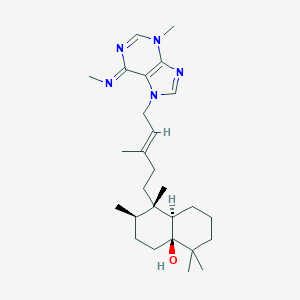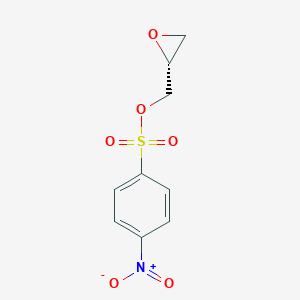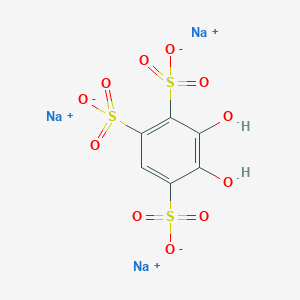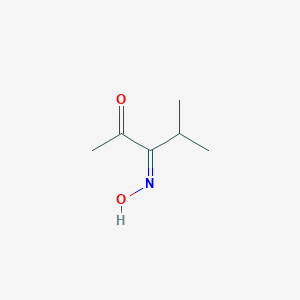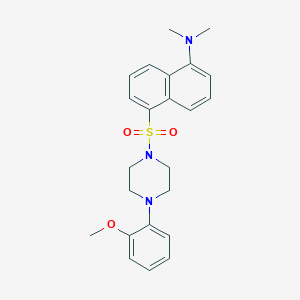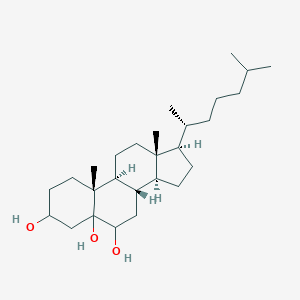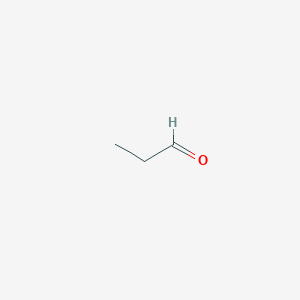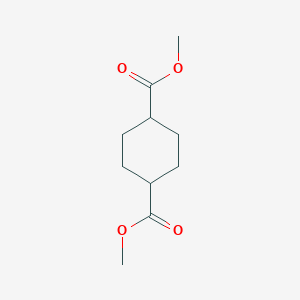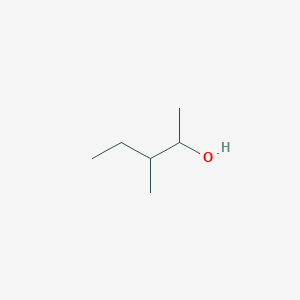
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . The compound 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is particularly notable for its potential therapeutic applications and its role as a molecular scaffold for the synthesis of various bioactive derivatives .
Métodos De Preparación
The synthesis of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- typically involves the following steps:
Classical Method: The classical synthesis involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent. This method has been modified over the years to improve yield and reaction times.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.
Análisis De Reacciones Químicas
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- has several scientific research applications:
Anti-inflammatory Agents: The compound and its derivatives have shown potential as anti-inflammatory agents by interacting with key pathways involved in inflammation.
Anti-cancer Agents: It has been explored for its anti-cancer properties, particularly in inducing tumor necrosis.
Antimicrobial Agents: The compound has demonstrated antimicrobial activity against various organisms, including Escherichia coli and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- involves its interaction with molecular targets and pathways related to inflammation and cancer. For instance, it has been shown to inhibit the activation of mast cells and neutrophils, which play a crucial role in the inflammatory response . Additionally, the compound can induce nitric oxide production by macrophages, contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- can be compared with other xanthone derivatives, such as:
5,6-Dimethylxanthone-4-acetic acid: This compound is similar in structure but has different substituents, leading to variations in biological activity.
9-Oxo-9H-xanthene-4-acetic acid: This compound has been studied for its anti-tumor properties and serves as a basis for developing new analogues.
Propiedades
IUPAC Name |
2-(5-methyl-9-oxoxanthen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-4-2-6-11-14(19)12-7-3-5-10(8-13(17)18)16(12)20-15(9)11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCFHVRSZJNSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151824 |
Source


|
| Record name | 5-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117570-47-5 |
Source


|
| Record name | 5-Methylxanthen-9-one-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
